molecular formula C9H16ClN3O B1443186 3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine hydrochloride CAS No. 1258650-44-0

3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine hydrochloride

Cat. No. B1443186
CAS RN: 1258650-44-0
M. Wt: 217.69 g/mol
InChI Key: CYENCLAOVJEZTN-UHFFFAOYSA-N
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Description

3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine hydrochloride is a chemical compound with the CAS Number: 895572-60-8 . It has a molecular weight of 203.67 . The IUPAC name for this compound is 3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13N3O.ClH/c1-6-10-8(11-12-6)7-3-2-4-9-5-7;/h7,9H,2-5H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Therapeutic Potentials of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives, characterized by a five-membered aromatic ring containing pyridine-type nitrogen atoms, have shown significant promise in medicinal chemistry due to their ability to bind effectively with various enzymes and receptors through multiple weak interactions. This structural feature enables these derivatives to exhibit a wide range of bioactivities, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal applications. These compounds are being actively researched for their therapeutic potential in treating various ailments, contributing significantly to the field of drug development (Verma et al., 2019).

Biological Activities of Coumarin and Oxadiazole Derivatives

Oxadiazole derivatives, including the 1,3,4-oxadiazole, have been highlighted for their extensive biological activities. These compounds are known for their antimicrobial, anticancer, and anti-inflammatory effects, among others. The versatility of oxadiazole derivatives in biological applications is attributed to their structural diversity and ability to be modified for enhanced potency and efficacy. Research into these compounds continues to yield new insights into their potential as effective and potent drugs for various conditions (Jalhan et al., 2017).

Molecular Interactions and Drug Design

Oxadiazole derivatives are noted for their interactions with biomacromolecules, primarily through hydrogen bonding, which significantly enhances their pharmacological activity. The 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives, in particular, have been identified as biologically active units in numerous compounds, showing a range of activities including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer effects. These findings underscore the role of oxadiazole derivatives in the design and development of new pharmacological agents (Wang et al., 2022).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-methyl-3-(piperidin-3-ylmethyl)-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.ClH/c1-7-11-9(12-13-7)5-8-3-2-4-10-6-8;/h8,10H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYENCLAOVJEZTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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